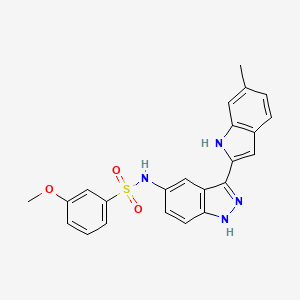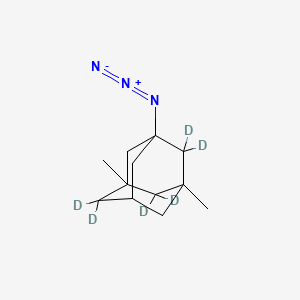
1-Azido-3,5-dimethyladamantane-2,2,4,4,6,6-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-3,5-dimethyladamantane-d6 is a deuterated derivative of 1-Azido-3,5-dimethyladamantane. It is a nitrogen-containing heterocyclic compound with an adamantane core. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 1-Azido-3,5-dimethyladamantane-d6 involves the introduction of an azido group into the adamantane structure. The synthetic route typically includes the following steps:
Starting Material: The process begins with 3,5-dimethyladamantane.
Deuteration: The final step involves the incorporation of deuterium atoms to obtain the deuterated derivative
Analyse Des Réactions Chimiques
1-Azido-3,5-dimethyladamantane-d6 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles
Common reagents and conditions used in these reactions include sodium azide, DMF, LiAlH4, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Azido-3,5-dimethyladamantane-d6 has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing organic compounds.
Biology: It is employed in the study of biological processes involving azido groups and their derivatives.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-Azido-3,5-dimethyladamantane-d6 involves the interaction of the azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in click chemistry. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
1-Azido-3,5-dimethyladamantane-d6 can be compared with other similar compounds, such as:
1-Azidoadamantane: This compound lacks the deuterium atoms present in 1-Azido-3,5-dimethyladamantane-d6.
3,5-Dimethyladamantane: This compound lacks the azido group and deuterium atoms.
1-Azido-3,5-dimethyladamantane: This compound is the non-deuterated version of 1-Azido-3,5-dimethyladamantane-d6 .
The uniqueness of 1-Azido-3,5-dimethyladamantane-d6 lies in its deuterated structure, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
1-azido-2,2,4,4,6,6-hexadeuterio-3,5-dimethyladamantane |
InChI |
InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/i3D2,6D2,8D2 |
Clé InChI |
YRFQAPSVRBSXEB-NMFVMWQFSA-N |
SMILES isomérique |
[2H]C1(C2CC3(C(C1(CC(C2)(C3([2H])[2H])N=[N+]=[N-])C)([2H])[2H])C)[2H] |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)
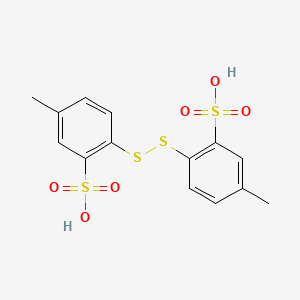
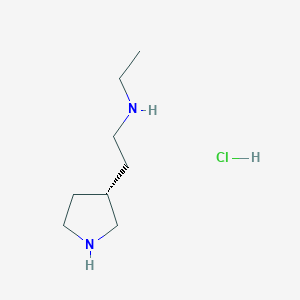
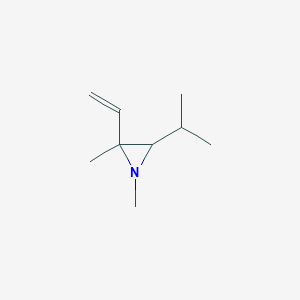
![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)
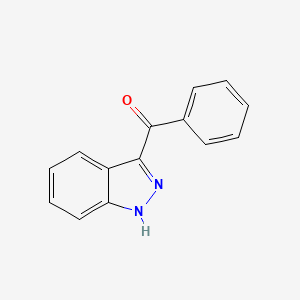
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
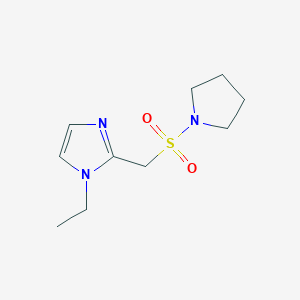
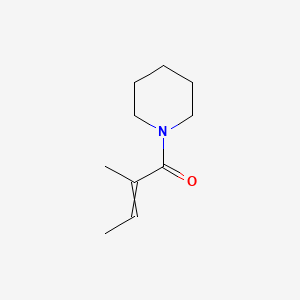
![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
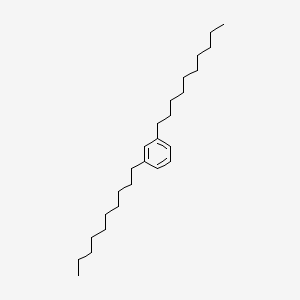
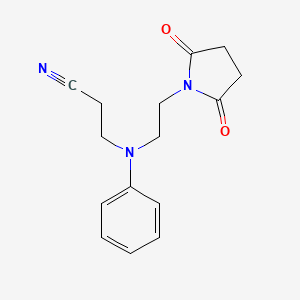
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
